4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol
Overview
Description
(R)-p-Mentha-1, 8-dien-10-ol, also known as 1, 8-menthadien-9-ol or limonene-10-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-10-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-10-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-10-ol can be found in lovage. This makes (R)-p-mentha-1, 8-dien-10-ol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis Techniques
- A novel strategy for synthesizing substituted benzenes from a similar compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been developed, showcasing the potential for chemical modifications and derivations of similar compounds for various applications (Das et al., 2009).
Spectroscopy and Solvent Studies
- Research on 4-methyl-2,6-dicarbomethoxyphenol, a compound with structural similarities, explored its spectral response in microheterogeneous media, shedding light on mechanisms of acid-base reactions in biological systems (Misra et al., 2011).
Terpenoid Synthesis
- A method involving (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, a structurally related compound, was developed for terpenoid synthesis, highlighting potential uses in synthesizing natural products and pharmaceuticals (Michalak & Wicha, 2014).
Enantioselective Hydrolysis
- The hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate, a related compound, was optimized for enantioselective synthesis, useful in pharmaceutical applications (Liu et al., 2014).
Alcohol-Oxidation Reactions
- Investigations into the oxidation of alcohols like 1-phenylethyl alcohol and cyclohexanol, which share structural features, provide insights into novel pathways and kinetics relevant to industrial and environmental chemistry (Li et al., 2013).
Molecular Interactions
- Studies on ethanol and cholesterol in organic solvents revealed specific interactions, contributing to understanding molecular mechanisms in biological systems (Daragan et al., 2000).
properties
CAS RN |
3269-90-7 |
---|---|
Product Name |
4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3 |
InChI Key |
UIMAEYMKYMNCGW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CO |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CO |
density |
0.955-0.977 (20°) |
Other CAS RN |
3269-90-7 38142-45-9 |
physical_description |
Colourless to pale yellow liquid; Clean citrus aroma with mint undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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